molecular formula C5H4O3 B3422392 Itaconic anhydride CAS No. 25300-97-4

Itaconic anhydride

Cat. No.: B3422392
CAS No.: 25300-97-4
M. Wt: 112.08 g/mol
InChI Key: OFNISBHGPNMTMS-UHFFFAOYSA-N
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Description

Itaconic anhydride is a cyclic anhydride derived from itaconic acid, an unsaturated dicarboxylic acid. It is a colorless, crystalline solid that is soluble in many polar organic solvents and hydrolyzes to form itaconic acid. This compound is known for its reactivity due to the presence of a carbon-carbon double bond and an anhydride group, making it a valuable intermediate in various chemical processes .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Biotechnological Production: Itaconic acid, the precursor to this compound, can be produced biotechnologically.

Types of Reactions:

    Hydrolysis: this compound readily hydrolyzes to form itaconic acid.

    Diels-Alder Reactions: this compound can act as a dienophile in Diels-Alder reactions, forming adducts with dienes.

    Polymerization: this compound can undergo polymerization reactions, making it useful in the production of various polymers.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Diels-Alder Reactions: Typically conducted with dienes under thermal or catalytic conditions.

    Polymerization: Initiators such as peroxides or azo compounds are used under controlled temperatures.

Major Products:

    Itaconic Acid: From hydrolysis.

    Diels-Alder Adducts: From reactions with dienes.

    Polymers: From polymerization reactions.

Scientific Research Applications

Itaconic anhydride has diverse applications across various fields:

Mechanism of Action

The reactivity of itaconic anhydride is primarily due to its anhydride group and the presence of a carbon-carbon double bond. These functional groups allow it to participate in various chemical reactions, such as hydrolysis, polymerization, and Diels-Alder reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

    Citraconic Anhydride: An isomer of itaconic anhydride, formed as a by-product in some synthetic routes.

    Maleic Anhydride: Another cyclic anhydride with similar reactivity but different structural properties.

    Succinic Anhydride: A saturated cyclic anhydride with different reactivity due to the absence of a carbon-carbon double bond.

Uniqueness of this compound:

Properties

IUPAC Name

3-methylideneoxolane-2,5-dione
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InChI

InChI=1S/C5H4O3/c1-3-2-4(6)8-5(3)7/h1-2H2
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InChI Key

OFNISBHGPNMTMS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C=C1CC(=O)OC1=O
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Molecular Formula

C5H4O3
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Related CAS

25300-97-4
Record name 2,5-Furandione, dihydro-3-methylene-, homopolymer
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DSSTOX Substance ID

DTXSID8062230
Record name 2,5-Furandione, dihydro-3-methylene-
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Molecular Weight

112.08 g/mol
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Physical Description

Off-white or white crystalline powder; [Alfa Aesar MSDS]
Record name Itaconic anhydride
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CAS No.

2170-03-8, 25300-97-4
Record name Itaconic anhydride
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Record name Itaconic anhydride
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Record name ITACONIC ANHYDRIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Itaconic anhydride
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